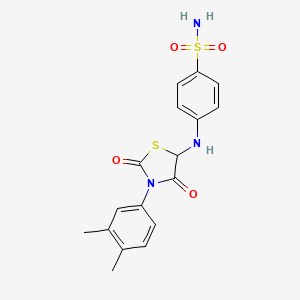

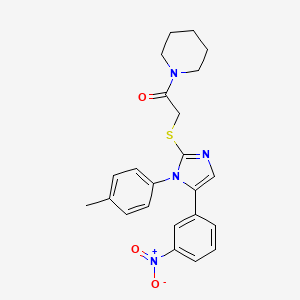

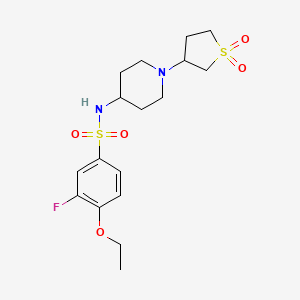

![molecular formula C22H20N2OS B2785126 3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1207004-23-6](/img/structure/B2785126.png)

3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones, a class of chemical compounds to which the compound belongs, often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . This process can also involve a primary amine .Molecular Structure Analysis

The molecular structure of “3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is characterized by a thieno[3,2-d]pyrimidin-4(3H)-one core, which is substituted at the 3-position by a 2,5-dimethylbenzyl group and at the 7-position by a 3-methylphenyl group.Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-d]pyrimidin-4-ones are diverse and can lead to a variety of products . For example, heating 3-amino-thiophene-2-carboxamides in formic acid can afford thieno[3,2-d]pyrimidin-4-ones .Physical And Chemical Properties Analysis

The compound has a molecular weight of 360.48. Further physical and chemical properties are not available in the retrieved information.Scientific Research Applications

Green Synthesis Approaches

A novel and green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones has been developed, characterized by step economy, reduced catalyst loading, and easy purification. This method provides an environmentally friendly pathway to produce these pharmacologically important compounds, which are crucial in the development of new drugs and materials (Taoda Shi et al., 2018).

Synthesis and Biological Evaluation

Research has focused on the synthesis of novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives and their evaluation for various biological activities. For instance, some derivatives have been synthesized and investigated for their analgesic, anti-inflammatory, and ulcerogenic index activities, showing significant potential in these areas (V. Alagarsamy et al., 2007). Another study synthesized and evaluated thieno[2,3-d]pyrimidine derivatives as antimicrobial and anti-inflammatory agents, highlighting their remarkable activity against fungi, bacteria, and inflammation (M. Tolba et al., 2018).

Antimicrobial and Antitumor Activities

The synthesis of thieno and furopyrimidine derivatives has led to compounds with promising antimicrobial activity against various bacterial and fungal strains, as well as antitumor activities. These findings underscore the potential of thieno[3,2-d]pyrimidin-4(3H)-one derivatives in developing new therapeutic agents (M. I. Hossain et al., 2009).

Novel Synthetic Routes and Chemical Properties

Innovative synthetic routes have been developed to produce 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, exploring their analgesic, anti-inflammatory, and ulcerogenic index activities. These studies not only expand the chemical diversity of thieno[3,2-d]pyrimidin-4(3H)-one derivatives but also provide insights into their pharmacological profiles (V. Alagarsamy et al., 2007).

Future Directions

The future directions for research on “3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one” and related compounds could involve further exploration of their synthesis, properties, and potential applications. Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities , suggesting potential avenues for future research.

properties

IUPAC Name |

3-[(2,5-dimethylphenyl)methyl]-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2OS/c1-14-5-4-6-17(9-14)19-12-26-21-20(19)23-13-24(22(21)25)11-18-10-15(2)7-8-16(18)3/h4-10,12-13H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDMDZASVXIBTNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CSC3=C2N=CN(C3=O)CC4=C(C=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-dimethylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

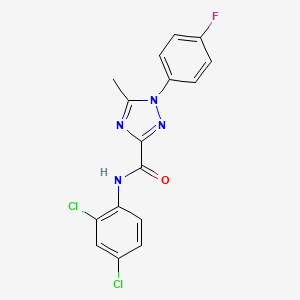

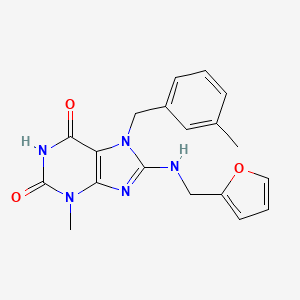

![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2785051.png)

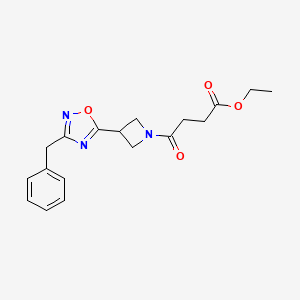

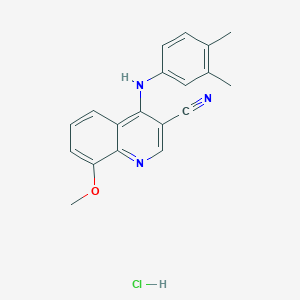

![N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2785052.png)

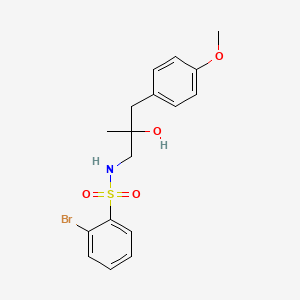

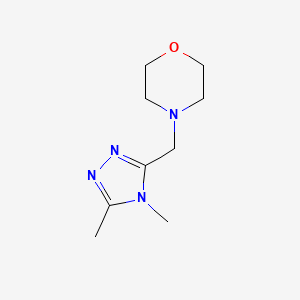

![3-(2-chlorophenyl)-5-methyl-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}-4-isoxazolecarbohydrazide](/img/structure/B2785055.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-(2-fluorobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B2785056.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2785058.png)